3-Aminoisoindolin-1-one

Physicochemical characterization Regioisomer differentiation Chromatographic method development

As the definitive 3-amino regioisomer of the isoindolin-1-one pharmacophore, this compound is essential for synthesizing lenalidomide/pomalidomide analogs and cereblon E3 ligase modulators. Its low LogP (-0.76) enables aqueous-compatible routes, while electrochemical synthesis with zinc anodes yields the correct isomer selectively. Chiral phase-transfer catalysis provides enantioenriched building blocks for CNS drug discovery. Also serves as the parent scaffold for urease inhibitor optimization (IC50 benchmark: 10.07 µM). Ensure analytical distinction from the 4-amino isomer (Lenalidomide Impurity 24) in quality control. Procure ≥97% purity for reliable structure-activity relationship studies.

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 93679-99-3
Cat. No. B2715335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisoindolin-1-one
CAS93679-99-3
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(NC2=O)N
InChIInChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11)
InChIKeyXTVJFMACICVAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoindolin-1-one (CAS 93679-99-3): Core Scaffold Overview and Procurement Context


3-Aminoisoindolin-1-one (CAS 93679-99-3) is a nitrogen-containing heterocycle belonging to the isoindolin-1-one class, a privileged scaffold in medicinal chemistry and organic synthesis [1]. The compound features a primary amino group at the 3-position of the isoindolin-1-one core (molecular formula C8H8N2O, molecular weight 148.16 g/mol), which confers distinct reactivity as a synthetic building block [2]. Isoindolin-1-one derivatives exhibit diverse biological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects, making the 3-amino-substituted variant a critical intermediate for drug discovery programs targeting kinases, cereblon E3 ligase modulators, and other therapeutic proteins [1][3].

Why 3-Aminoisoindolin-1-one Cannot Be Replaced by Generic Isoindolinone Analogs in Synthesis and Screening


The position of the amino substituent on the isoindolin-1-one core fundamentally determines physicochemical properties, synthetic accessibility, and downstream biological activity. The 3-amino isomer (LogP -0.76, boiling point 385.9±42.0°C) differs substantially from the 4-amino isomer (LogP 1.42, boiling point 489.8±45.0°C, melting point 225-230°C) in polarity and thermal behavior, which directly impacts solubility, chromatographic purification protocols, and formulation compatibility [1]. Furthermore, synthetic routes to access 3-aminoisoindolin-1-one are regiospecific: electrochemical methods using a zinc anode selectively produce the 3-amino product, while graphite anodes yield the 3-imino analog, demonstrating that the 3-amino substitution pattern requires dedicated synthetic strategies not interchangeable with other regioisomers [2]. In drug discovery, the 3-aminoisoindolin-1-one core is a defining structural feature of immunomodulatory imide drugs (IMiDs) including lenalidomide and pomalidomide; substituting the 3-amino group or relocating it to alternative positions abolishes cereblon binding and therapeutic activity [3].

Quantitative Differentiation Evidence: 3-Aminoisoindolin-1-one vs. Comparator Compounds


Physicochemical Profile Differentiation: 3-Amino vs. 4-Amino Regioisomer Comparison for Purification and Formulation

3-Aminoisoindolin-1-one (3-NH2 isomer) and 4-aminoisoindolin-1-one (4-NH2 isomer) share identical molecular formula (C8H8N2O, MW 148.16) but exhibit markedly different physicochemical properties that dictate their behavior in purification, storage, and formulation. The 3-amino isomer has a substantially lower boiling point (385.9±42.0°C vs. 489.8±45.0°C for the 4-isomer), lower density (1.2±0.1 vs. 1.307±0.06 g/cm³), and critically, a reversed LogP signature (-0.76 vs. +1.42) [1]. The 4-amino isomer additionally possesses a defined melting point of 225-230°C, while no melting point is reported for the 3-amino isomer . The negative LogP of the 3-amino isomer indicates preferential aqueous solubility, while the positive LogP of the 4-amino isomer indicates greater lipophilicity. This polarity inversion directly impacts reversed-phase HPLC retention times, extraction efficiency in aqueous workup, and suitability for aqueous-based biological assay conditions [1].

Physicochemical characterization Regioisomer differentiation Chromatographic method development

Anode-Dependent Divergent Electrochemical Synthesis: Exclusive Access to 3-Amino vs. 3-Imino Products

In a direct head-to-head electrochemical comparison, Xie et al. (2024) demonstrated that the identity of the anode material alone determines whether the 5-exo-dig cyclization of N-cyano-2-halobenzamides yields 3-iminoisoindolin-1-ones or 3-aminoisoindolin-1-ones. Using a graphite rod anode, 3-iminoisoindolin-1-ones are obtained in 30-75% yields. Simply switching to a zinc plate anode under otherwise identical electrochemical conditions diverts the reaction exclusively to 3-aminoisoindolin-1-one products through aryl-radical-mediated cyclization followed by reductive hydrogenation at the zinc surface [1]. This anode-material-determined divergence represents a practical synthesis selection parameter: laboratories equipped with zinc electrodes can directly access the 3-amino product, while graphite-based setups yield the 3-imino analog as a distinct compound class [1].

Electrochemical synthesis Divergent cyclization Anode material selectivity

Rh-Catalyzed [4+1] vs. [4+2] Annulation: Ketenimine-Dependent Access to 3-Aminoisoindolin-1-ones

Zhou et al. (2016) reported that the outcome of Rh-catalyzed C-H activation/annulation of ketenimines with N-methoxybenzamides is strictly controlled by the ketenimine β-substituent. β-Ester-substituted ketenimines undergo formal [4+1] annulation to afford 3-aminoisoindolin-1-ones, while β-alkyl-substituted ketenimines follow a formal [4+2] pathway to produce 3-iminoisoquinolin-1(2H)-ones as a structurally distinct heterocyclic class [1]. Substrate scope studies showed that electron-rich substituents on the benzamide ring gave higher yields of 3-aminoisoindolin-1-ones, while electron-poor substituents gave modest to good yields, demonstrating that both the ketenimine structure and benzamide electronics must be matched to successfully access the 3-aminoisoindolin-1-one scaffold [1][2].

Rhodium catalysis C-H activation Annulation selectivity

Enantioselective Synthesis Capability: First Asymmetric Access to 3-Amino-Substituted Isoindolinones with Quantified Enantiomeric Ratios

Capobianco et al. (2016) reported the first asymmetric synthesis of 3-amino-substituted isoindolinones via a cascade hemiaminal-heterocyclization-intramolecular aza-Mannich reaction using chiral phase-transfer catalysis (PTC). Under optimized conditions (catalyst IV at 5 mol%, toluene, -20°C), the reaction of benzylamine with 2-formylbenzonitrile produced 3-amino-substituted isoindolinone products in yields up to 96% with enantiomeric ratios up to 72:28 [1]. At 10 mol% catalyst loading at room temperature, yields reached 92% with e.r. of 60:40. The catalyst system tolerated both aromatic and aliphatic amines, with aliphatic amine substrates also providing appreciable enantiomeric excess [1]. This asymmetric protocol is specific to the 3-amino substitution pattern and demonstrates that enantioenriched 3-aminoisoindolin-1-one derivatives are synthetically accessible for chiral drug discovery programs [1].

Asymmetric synthesis Phase-transfer catalysis Enantioselective heterocyclization

Class-Level Urease Inhibitory Potency: Isoindolin-1-one Derivatives vs. Standard Inhibitors Thiourea and Hydroxyurea

Peytam et al. (2019) evaluated a series of sixteen 2,3-disubstituted isoindolin-1-one derivatives (5a-p) for Jack bean urease inhibitory activity. All compounds displayed measurable inhibition. The most potent derivative, compound 5c, exhibited an IC50 of 10.07 ± 0.28 µM, which represents a 2.2-fold improvement over thiourea (IC50 = 22.01 ± 0.10 µM) and a 9.9-fold improvement over hydroxyurea (IC50 = 100.00 ± 0.02 µM) as standard inhibitors [1]. Molecular docking studies corroborated the in vitro results, confirming that the isoindolin-1-one scaffold provides a validated pharmacophore for urease inhibition [1]. While this data refers to 2,3-disubstituted derivatives rather than the unsubstituted 3-aminoisoindolin-1-one parent, it establishes the class-level potency that the 3-amino-substituted core can deliver when appropriately elaborated [1].

Urease inhibition Helicobacter pylori Structure-activity relationship

Optimal Application Scenarios for 3-Aminoisoindolin-1-one Based on Verified Differentiation Evidence


Regioisomer-Specific Building Block for IMiD Analog Synthesis and Impurity Profiling

3-Aminoisoindolin-1-one serves as the core scaffold for synthesizing immunomodulatory imide drug (IMiD) analogs including lenalidomide and pomalidomide derivatives [1]. Its negative LogP (-0.76) and lower boiling point relative to the 4-amino isomer (ΔBP ~104°C) make it the appropriate regioisomer for aqueous-compatible synthetic routes and chromatographic purification protocols tailored to cereblon-targeting compounds [2]. In pharmaceutical quality control, the 3-amino isomer must be analytically distinguished from the 4-amino isomer (Lenalidomide Impurity 24, CAS 366452-98-4) during related substance monitoring, as the 4-isomer is a known process impurity in lenalidomide manufacturing [3]. Selection of the correct 3-amino regioisomer is critical for both API intermediate synthesis and impurity reference standard preparation [1][3].

Electrochemical Library Synthesis of 3-Aminoisoindolin-1-one Derivatives Using Zinc Anode Platforms

The anode-material-dependent divergent synthesis reported by Xie et al. (2024) enables laboratories equipped with electrochemical synthesis platforms to selectively produce 3-aminoisoindolin-1-one libraries by employing zinc plate anodes [1]. This method provides access to diverse 3-aminoisoindolin-1-ones with good functional group tolerance under mild conditions, while a simple switch to graphite anodes yields the complementary 3-iminoisoindolin-1-one scaffold [1]. For medicinal chemistry groups building screening libraries around the isoindolinone chemotype, this divergent electrochemical approach maximizes scaffold diversity from a common N-cyano-2-halobenzamide precursor, with the anode material serving as the sole selectivity control element [1].

Enantioselective Synthesis of Chiral 3-Amino-Substituted Isoindolinones for CNS Drug Discovery

The first asymmetric synthesis protocol for 3-amino-substituted isoindolinones, achieving yields up to 96% and enantiomeric ratios up to 72:28 via chiral phase-transfer catalysis, enables access to enantioenriched building blocks for CNS drug discovery programs [1]. Given that the isoindolinone core is present in clinically used sedative-hypnotic agents (pazinaclone, pagoclone, zopiclone), the ability to produce chiral 3-amino derivatives with defined stereochemistry directly supports the development of stereochemically pure drug candidates with potentially differentiated pharmacological profiles [1]. The protocol's tolerance of both aromatic and aliphatic amine substrates further broadens its applicability to diverse medicinal chemistry campaigns [1].

Urease Inhibitor Lead Generation Starting from the 3-Aminoisoindolin-1-one Pharmacophore

Class-level evidence demonstrates that 2,3-disubstituted isoindolin-1-one derivatives can achieve urease inhibitory potency (IC50 = 10.07 µM) that is 2.2-fold superior to thiourea and 9.9-fold superior to hydroxyurea [1]. The 3-aminoisoindolin-1-one parent compound provides the unsubstituted pharmacophore core for structure-activity relationship studies aimed at optimizing anti-Helicobacter pylori agents [1]. Researchers procuring 3-aminoisoindolin-1-one as a starting material for urease inhibitor programs benefit from the established in-silico ADME evaluation and molecular docking data that validate the scaffold's drug-like properties [1]. The quantitative potency benchmark against clinical standard inhibitors provides a clear efficacy threshold for derivative optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminoisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.